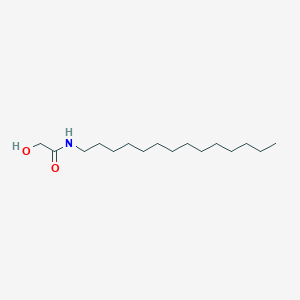
2-Hydroxy-N-tetradecylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-tetradecylacetamide is an organic compound characterized by a long aliphatic chain and an amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-tetradecylacetamide typically involves the reaction of tetradecylamine with glycolic acid. The process can be summarized as follows:
Reactants: Tetradecylamine and glycolic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-oxo-N-tetradecylacetamide.
Reduction: Formation of N-tetradecylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-tetradecylacetamide has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-tetradecylacetamide is primarily attributed to its surfactant properties. The compound can reduce surface tension and form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Pathways: It can modulate enzymatic activity by stabilizing or destabilizing enzyme-substrate complexes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-N-dodecylacetamide: Similar structure but with a shorter aliphatic chain.
2-Hydroxy-N-hexadecylacetamide: Similar structure but with a longer aliphatic chain.
N-tetradecylacetamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-N-tetradecylacetamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective surfactant. Its hydroxyl group provides additional reactivity compared to N-tetradecylacetamide, allowing for a broader range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
185154-13-6 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
2-hydroxy-N-tetradecylacetamide |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18/h18H,2-15H2,1H3,(H,17,19) |
InChI-Schlüssel |
MRLZDCJNVMISER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
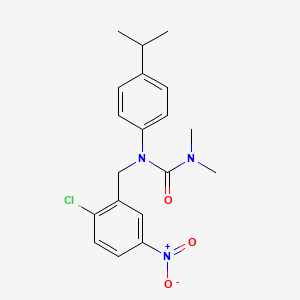
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
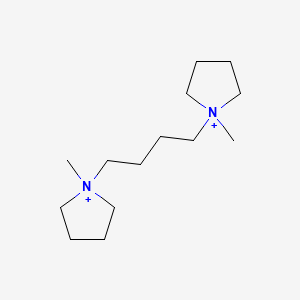
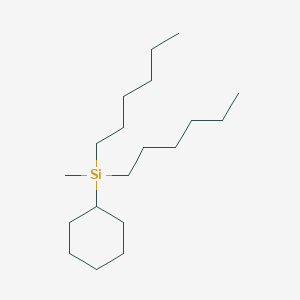
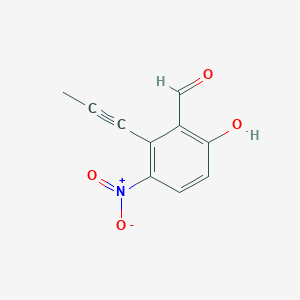
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)



![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
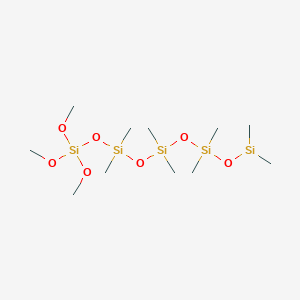
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
